molecular formula C15H13BrClNOS B3445554 N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide

N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide

Cat. No. B3445554
M. Wt: 370.7 g/mol
InChI Key: VBKKHARCWBGXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide is not fully understood, but it is believed to involve the formation of covalent bonds between the thiol group of the compound and various target proteins. This can lead to changes in the activity or function of these proteins, resulting in the observed biochemical and physiological effects of N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of various enzymes and proteins, the modulation of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in certain types of cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its ability to selectively target certain proteins or enzymes, allowing researchers to investigate specific biological pathways or processes. However, one limitation of N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide is its potential toxicity at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide, including the development of new compounds based on its structure that may have improved properties or selectivity. Additionally, further studies will be needed to fully understand the mechanisms of action of N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide and its potential applications in various fields of research.

Scientific Research Applications

N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used to investigate the effects of thiol-containing compounds on cellular signaling pathways, as well as to study the interactions between proteins and small molecules.

properties

IUPAC Name

N-(2-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-12-6-2-4-8-14(12)18-15(19)10-20-9-11-5-1-3-7-13(11)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKKHARCWBGXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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